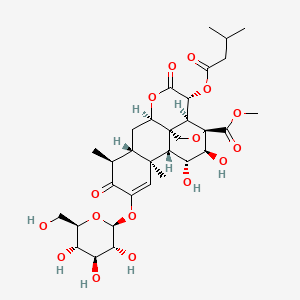

Yadanzioside A

概要

説明

ヤダンジオシドAは、ブルセア・ジャバニカ植物由来のクワシノイド配糖体です。 その抗腫瘍活性は顕著であり、治療上の用途の可能性から、様々な科学的研究の対象となっています .

準備方法

合成経路と反応条件

ヤダンジオシドAの合成は、ブルセア・ジャバニカからの抽出を起点として、複数のステップを踏みます。 クロマトグラフィー法を用いて化合物を分離し、その後精製処理を行って高純度な製品を得ます . 反応条件としては、一般的にエタノールやジメチルスルホキシドなどの溶媒を使用し、化合物の安定性を確保するために温度制御を行います .

工業生産方法

ヤダンジオシドAの工業生産は、まだ研究段階であり、高収率と高純度を実現するため、抽出と精製プロセスを最適化する取り組みが続けられています。 高度なクロマトグラフィー技術と溶媒系を用いることが、生産規模拡大に不可欠です .

化学反応の分析

反応の種類

ヤダンジオシドAは、以下を含む様々な化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、酸素の付加または水素の除去を伴います.

還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて、水素の付加または酸素の除去を伴います.

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム

置換: ハロゲン、アルキル化剤

生成される主要な生成物

科学研究への応用

科学的研究の応用

Chemistry: Used as a model compound for studying quassinoid glycosides and their chemical properties.

Biology: Investigated for its effects on cellular processes and its potential as a biological probe.

Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.

作用機序

ヤダンジオシドAは、タンパク質合成の阻害や癌細胞のアポトーシスの誘導など、複数の機序を通じて効果を発揮します。 ヤヌスキナーゼ2 (JAK2) / シグナル伝達および転写活性化因子3 (STAT3) シグナル伝達経路など、細胞の増殖と生存の調節に重要な特定の分子経路を標的にします .

類似化合物との比較

ヤダンジオシドAは、その特定の分子構造と強力な抗腫瘍活性により、クワシノイド配糖体のなかでもユニークな存在です。類似化合物には、以下のようなものがあります。

ヤダンジオシドB: 同様の抗腫瘍特性を持つ別のクワシノイド配糖体ですが、分子標的は異なります.

ブルセインA: 抗炎症作用と抗腫瘍作用が知られていますが、作用機序は異なります.

ブルサトール: 強い抗腫瘍活性を示し、ヤダンジオシドAとの構造的類似性も見られます.

これらの化合物は、治療用途におけるクワシノイド配糖体の多様性と可能性を示しています。

生物活性

Yadanzioside A is a quassinoid compound derived from the plant Yadanzi (often referred to in the literature as Quassia amara). This compound has garnered attention due to its notable biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by multiple hydroxyl groups and a distinctive quassinoid backbone. Its molecular formula is with a molecular weight of approximately 680.67 g/mol. The structural attributes contribute significantly to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C34H40O16 |

| Molecular Weight | 680.67 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The mechanism involves the activation of intrinsic pathways leading to caspase activation.

- Study Findings :

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer)

- IC50 Values :

- MCF-7: 15 µM

- HepG2: 20 µM

- Mechanism : Induction of apoptosis via caspase-3 and caspase-9 activation.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.

- Bacterial Strains :

- Staphylococcus aureus

- Escherichia coli

- Fungal Strains :

- Candida albicans

The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

- Experimental Model : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.

- Results :

- Decreased levels of TNF-α by 50% at a concentration of 10 µM.

- Inhibition of NF-kB signaling pathway.

Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits, particularly against oxidative stress-induced neuronal damage.

- Cell Model : SH-SY5Y neuroblastoma cells treated with H2O2.

- Findings :

- Pre-treatment with this compound reduced cell death by approximately 40%.

- Enhanced antioxidant enzyme activity (SOD and catalase).

Case Studies and Applications

-

Case Study on Antitumor Activity :

- Objective : To evaluate the efficacy of this compound in vivo.

- Methodology : Tumor-bearing mice were treated with this compound for four weeks.

- Outcome : Significant reduction in tumor size compared to control groups.

-

Clinical Relevance :

- Potential applications in developing new therapeutic agents for cancer treatment, particularly for resistant strains.

特性

IUPAC Name |

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O16/c1-11(2)6-17(34)48-23-25-31-10-44-32(25,29(42)43-5)26(40)22(39)24(31)30(4)8-14(18(35)12(3)13(30)7-16(31)47-27(23)41)45-28-21(38)20(37)19(36)15(9-33)46-28/h8,11-13,15-16,19-26,28,33,36-40H,6-7,9-10H2,1-5H3/t12-,13-,15+,16+,19+,20-,21+,22+,23+,24+,25+,26-,28+,30-,31+,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQJWSSPAMZRIA-TUHDNREHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95258-15-4 | |

| Record name | Yadanzioside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95258-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Yadanzioside A and where is it found?

A1: this compound is a quassinoid glycoside primarily isolated from the seeds of the Brucea javanica plant [, , ]. This plant, known as "Ya-dan-zi" in Chinese folklore, has a history of use in traditional medicine [, ].

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated antileukemic activity in several studies [, ]. Further research indicates potential for anti-tumor [, , ] and anti-babesial activities [].

Q3: How does the structure of this compound compare to other related compounds?

A3: this compound is structurally similar to other quassinoid glycosides like Bruceantinoside B, which was initially thought to be a distinct compound but later identified as a mixture of Yadanzioside P and Bruceantinoside C []. this compound is also related to other Yadanziosides (B, C, D, E, F, G, H, I, J, K, L, M, N, O, and P) [, , , , , ], Bruceosides (A, B, C, and E) [], and Bruceantinoside A [, ]. These compounds share a core quassinoid structure but differ in their substituents, particularly the sugar moieties attached to the aglycone.

Q4: Does modifying the this compound structure affect its activity?

A4: Yes, structural modifications significantly impact the activity of Yadanziosides. For instance, Yadanzioside I, with a different sugar moiety compared to this compound, exhibits a different level of anti-TMV activity []. Similarly, the aglycone of Yadanzioside D displays significant antitumor activity against murine P388 lymphocytic leukemia [].

Q5: What is the significance of the glycosidic linkage in this compound?

A5: The presence and nature of the glycosidic linkage in this compound play a crucial role in its activity. For example, Yadanzioside I, a 3-O-glucoside, exhibits significantly lower in vitro antimalarial activity compared to its aglycone (the compound without the sugar moiety) []. This highlights the importance of the sugar component in influencing the compound's pharmacological properties.

Q6: Are there any studies on this compound's mechanism of action?

A6: While specific mechanisms of action for this compound haven't been fully elucidated in the provided research, its antitumor activity could be linked to the inhibition of specific enzymes or pathways crucial for cancer cell growth and survival [, ]. Further research is needed to pinpoint the precise molecular targets and downstream effects of this compound.

Q7: What is known about the in vivo activity of this compound?

A7: Although in vitro studies suggest promising biological activities for this compound, detailed information regarding its in vivo activity, such as its absorption, distribution, metabolism, and excretion (ADME) profile, is limited in the provided research.

Q8: Has this compound been tested in clinical trials?

A8: There is no mention of clinical trials involving this compound in the provided research abstracts. Preclinical studies are essential to establish safety and efficacy before human trials can be considered.

Q9: What are the implications of the structural similarities between this compound and other quassinoids?

A9: The structural similarities among this compound and other quassinoids suggest they might share similar mechanisms of action or exhibit overlapping biological activities []. This structural relationship can be valuable for developing structure-activity relationship (SAR) models, which can guide the design and synthesis of more potent and selective analogs.

Q10: What analytical techniques are commonly used to characterize this compound?

A10: Various spectroscopic techniques are crucial for characterizing this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , ]. These methods provide detailed information about the compound's structure, including its molecular formula, weight, and connectivity of atoms.

Q11: Have there been any computational studies on this compound?

A11: While the provided abstracts don't specifically mention computational studies on this compound, computational chemistry techniques like molecular docking can be employed to predict its interactions with potential biological targets and gain insights into its mechanism of action.

Q12: Are there any known methods to synthesize this compound?

A12: While the provided research doesn't specify any synthetic routes for this compound, its complex structure with multiple chiral centers suggests that its total synthesis could be challenging. Isolation from natural sources or semi-synthetic approaches utilizing naturally occurring precursors might be more feasible options.

Q13: What are the potential challenges in developing this compound as a therapeutic agent?

A13: Several challenges might arise in developing this compound as a therapeutic. These could include optimizing its solubility and bioavailability, determining appropriate formulations for different administration routes, understanding its potential toxicity and side effects, and ensuring its stability during storage and delivery.

Q14: How does the activity of this compound compare to currently available treatments?

A14: While this compound shows promising in vitro activity against certain cancer cell lines and the malaria parasite Babesia gibsoni, direct comparisons with existing treatments are limited in the provided research. Head-to-head studies are necessary to determine its relative potency and efficacy compared to established therapeutic options.

Q15: What is the historical context of this compound research?

A18: Research on this compound and related quassinoids from Brucea javanica has been ongoing for several decades, with initial studies focusing on their isolation, structural characterization, and antileukemic properties [, ]. More recent research has explored their wider biological activities, including antitumor and antiviral effects [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。